molecular formula C22H20Cl2N2O3S B5059556 N~2~-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5059556
M. Wt: 463.4 g/mol
InChI Key: MUDIQOCBBVYSBE-UHFFFAOYSA-N
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Description

N~2~-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes dichlorophenyl, dimethylphenyl, and phenylsulfonyl groups attached to a glycinamide backbone. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with an appropriate amine under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 3,4-dichlorobenzene and a suitable leaving group.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzene and an alkylating agent.

    Addition of the Phenylsulfonyl Group: The phenylsulfonyl group can be added through a sulfonylation reaction using phenylsulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl or dimethylphenyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)glycinamide: Lacks the phenylsulfonyl group.

    N~2~-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycinamide: Lacks the dimethylphenyl group.

    N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the dichlorophenyl group.

Uniqueness

N~2~-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of all three functional groups (dichlorophenyl, dimethylphenyl, and phenylsulfonyl) attached to the glycinamide backbone. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various fields.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3S/c1-15-8-9-16(2)21(12-15)25-22(27)14-26(17-10-11-19(23)20(24)13-17)30(28,29)18-6-4-3-5-7-18/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDIQOCBBVYSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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